molecular formula C21H18FN3O2S2 B2750011 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 362501-54-0

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2750011
CAS RN: 362501-54-0
M. Wt: 427.51
InChI Key: STUMWJNXNHRSHD-UHFFFAOYSA-N
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Description

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O2S2 and its molecular weight is 427.51. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity

One of the prominent applications of related compounds involves their role as dual inhibitors. For example, a study by Gangjee et al. (2008) synthesized potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research focused on compounds that could inhibit these crucial enzymes involved in the folate pathway, which is a target for cancer chemotherapy. This study indicates the importance of the chemical scaffold found in "2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide" for developing potent inhibitors with dual activity against key biological targets (Gangjee et al., 2008).

Molecular Structure and Docking Analysis

Another application is in the field of molecular structure and docking analysis to understand and predict the interaction of such compounds with biological targets. Mary et al. (2020) conducted quantum chemical insight into the molecular structure, NBO analysis, and docking studies of a similar compound, which underscores the utility of these compounds in developing antiviral agents, especially against targets like SARS-CoV-2. The study illustrates the compound's potential to irreversibly interact with the SARS-CoV-2 protease, providing a foundation for antiviral drug development (Mary et al., 2020).

Crystal Structure Analysis

Investigations into the crystal structures of related compounds further demonstrate their significance in understanding the conformational stability and molecular interactions critical for drug design. Studies like the one by Subasri et al. (2016) provide detailed insights into the crystal structures, which can inform the design of more effective therapeutic agents by understanding the conformational preferences and intermolecular interactions of such compounds (Subasri et al., 2016).

Antitumor Activity

The chemical framework of "2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide" and its derivatives are also explored for antitumor activity. The study by Hafez and El-Gazzar (2017) synthesized new derivatives and evaluated their antitumor activity, highlighting the scaffold's potential in cancer therapy. Their findings suggest that certain derivatives exhibit potent anticancer activity, comparable to established chemotherapeutic agents, against various human cancer cell lines (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S2/c1-13-3-2-4-15(11-13)23-18(26)12-29-21-24-17-9-10-28-19(17)20(27)25(21)16-7-5-14(22)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUMWJNXNHRSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

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